molecular formula C15H23O5S- B009773 3,5,5-Trimethylhexanoyloxybenzene sulfonate CAS No. 102568-17-2

3,5,5-Trimethylhexanoyloxybenzene sulfonate

Cat. No.: B009773
CAS No.: 102568-17-2
M. Wt: 314.4 g/mol
InChI Key: KNTMDNDSJYJEKE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-Trimethylhexanoyloxybenzene sulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMB or TMB-8, and it is a potent inhibitor of calcium-dependent processes in cells.

Mechanism of Action

TMB-8 exerts its effects by inhibiting the influx of calcium ions into cells. Calcium ions play a crucial role in many cellular processes, including neurotransmitter release, muscle contraction, and gene expression. TMB-8 blocks the calcium channels that allow calcium ions to enter cells, thereby inhibiting calcium-dependent processes.
Biochemical and Physiological Effects:
TMB-8 has been shown to have several biochemical and physiological effects. In neurons, TMB-8 inhibits synaptic transmission and plasticity, which are crucial for learning and memory. In T cells, TMB-8 inhibits the activation of these cells, which play a crucial role in the immune response. In cancer cells, TMB-8 inhibits calcium-dependent processes that are essential for cell proliferation and survival.

Advantages and Limitations for Lab Experiments

TMB-8 has several advantages for lab experiments, including its high potency and specificity for calcium channels. However, TMB-8 also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

There are several future directions for research on TMB-8. One area of interest is the development of more potent and specific inhibitors of calcium channels. Another area of interest is the use of TMB-8 in combination with other compounds to enhance its effects. Additionally, further research is needed to determine the potential clinical applications of TMB-8 in the treatment of neurological disorders, immune disorders, and cancer.

Synthesis Methods

The synthesis of 3,5,5-Trimethylhexanoyloxybenzene sulfonate is a complex process that involves several steps. The first step is the preparation of 3,5,5-trimethylhexanoyl chloride, which is then reacted with sodium benzene sulfonate to produce TMB-8. This synthesis method has been optimized to produce high yields of TMB-8 with a purity of over 99%.

Scientific Research Applications

TMB-8 has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, TMB-8 has been used as a tool to study calcium-dependent processes in neurons, such as synaptic transmission and plasticity. In immunology, TMB-8 has been shown to inhibit the activation of T cells, which play a crucial role in the immune response. In cancer research, TMB-8 has been used to study the role of calcium signaling in cancer cell proliferation and apoptosis.

Properties

102568-17-2

Molecular Formula

C15H23O5S-

Molecular Weight

314.4 g/mol

IUPAC Name

4-(3,5,5-trimethylhexanoyloxy)benzenesulfonic acid

InChI

InChI=1S/C15H22O5S/c1-11(10-15(2,3)4)9-14(16)20-12-5-7-13(8-6-12)21(17,18)19/h5-8,11H,9-10H2,1-4H3,(H,17,18,19)

InChI Key

KNTMDNDSJYJEKE-UHFFFAOYSA-M

SMILES

CC(CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O)CC(C)(C)C

Canonical SMILES

CC(CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O)CC(C)(C)C

synonyms

3,5,5-THBS
3,5,5-trimethylhexanoyloxybenzene sulfonate
3,5,5-trimethylhexanoyloxybenzene sulfonic acid

Origin of Product

United States

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